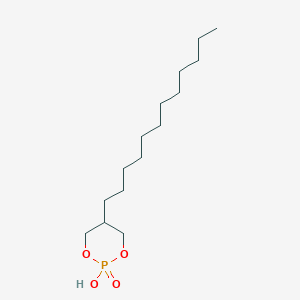
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a complex structure that includes a dodecyl chain, a hydroxy group, and a dioxaphosphinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxaphosphinanone ring. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxaphosphinanone ring can be reduced to form a phosphine oxide.
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a dodecyl ketone or aldehyde.
Reduction: Formation of a dodecyl phosphine oxide.
Substitution: Formation of various substituted dodecyl derivatives.
Scientific Research Applications
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. The dioxaphosphinanone ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Dodecyl-2-hydroxybenzaldehyde: Similar structure but lacks the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxybenzaldehyde oxime: Contains an oxime group instead of the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of the dioxaphosphinanone ring.
Uniqueness
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the dioxaphosphinanone ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
194147-98-3 |
|---|---|
Molecular Formula |
C15H31O4P |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
5-dodecyl-2-hydroxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18-20(16,17)19-14-15/h15H,2-14H2,1H3,(H,16,17) |
InChI Key |
VOYOVENWUPHEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COP(=O)(OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
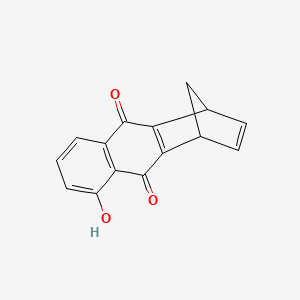
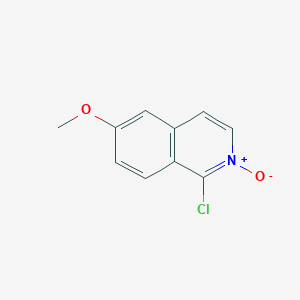
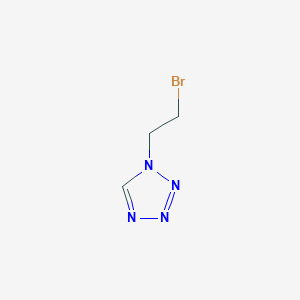
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)

![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
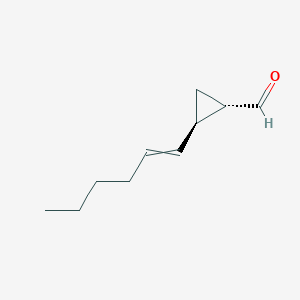
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
